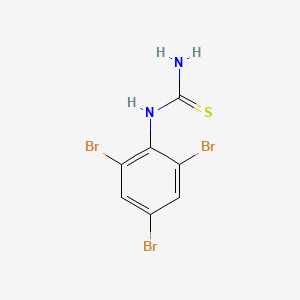

2,4,6-Tribromophenylthiourea

Description

Significance of Thiourea (B124793) Derivatives in Contemporary Chemical Research

Thiourea derivatives represent a versatile and highly significant class of organic compounds in modern chemical research. Their importance stems from a unique structural framework, which features a thiocarbonyl group flanked by amino groups. This structure allows for a multitude of substitutions, leading to a vast library of derivatives with diverse chemical properties and applications. tandfonline.com The substitution of hydrogen atoms on the nitrogen atoms with various moieties is a key strategy in developing new pharmacologically active molecules. analis.com.my

The significance of these derivatives is underscored by their wide spectrum of biological activities. Researchers have extensively documented their potential as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant agents. analis.com.mydergipark.org.tr The discovery of thiourea-containing drugs like 5-fluorouracil (B62378) and sorafenib (B1663141) has further catalyzed research into these compounds as potential therapeutics. analis.com.my Beyond pharmaceuticals, thiourea derivatives are crucial in agrochemical research, where they have been developed as insecticides and plant growth regulators. acs.org Their ability to act as organocatalysts and their extensive use in the synthesis of various heterocyclic compounds further solidifies their prominent role in organic synthesis. nih.gov The presence of "soft" sulfur and "hard" nitrogen and oxygen donor atoms also makes them exceptional ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. nih.govresearchgate.net

Overview of Aroyl/Acylthiourea Class Compounds

Within the broad family of thiourea derivatives, the 1-(acyl/aroyl)-3-(substituted) thioureas are a particularly noteworthy subclass. rsc.org These compounds possess the general formula [R¹C(O)NHC(S)NR²R³], characterized by the attachment of an acyl or aroyl group to one of the nitrogen atoms of the thiourea core. rsc.org This structural feature, consisting of a central hydrophilic part and lateral hydrophobic moieties, imparts a unique electronic structure and a wide range of biological effects. dergipark.org.trrsc.org

The synthesis of aroyl/acylthioureas is most commonly achieved through the reaction of an appropriate amine with an in situ generated acyl isothiocyanate. rsc.org These compounds are known to exist in tautomeric forms, and their structure is often stabilized by intramolecular hydrogen bonding between the N-H proton and the carbonyl oxygen atom. nih.govrsc.org

The aroyl/acylthiourea scaffold is of great interest in medicinal chemistry. For instance, compounds like cambinol (B1668241) and tenovin-1, which feature this structure, are known inhibitors of sirtuins, a class of proteins implicated in cancer and neurodegenerative diseases. dergipark.org.tr Their utility also extends to coordination chemistry, where they act as versatile ligands. The presence of both hard (oxygen) and soft (sulfur) donor atoms allows them to coordinate with metal ions in various modes, leading to the formation of metal complexes with interesting properties and potential applications in catalysis and materials science. nih.govtandfonline.com For example, ruthenium(II)-arene complexes containing aroylthiourea ligands have been synthesized and evaluated for their cytotoxic activities against cancer cell lines. acs.org

Rationale for Investigating 2,4,6-Tribromophenylthiourea Scaffolds

The focused investigation of this compound and its derivatives, such as N-aroyl-N′-(2,4,6-tribromophenyl)thioureas, is driven by the unique structural and electronic properties conferred by the heavily halogenated phenyl ring. The presence of three bromine atoms on the phenyl group introduces significant steric bulk and alters the electronic nature of the molecule, which in turn influences its crystal packing, molecular geometry, and potential biological activity.

Recent research has focused on the synthesis, characterization, and computational analysis of compounds like N-benzoyl-N'-tribromophenylthiourea and 4-nitrobenzoyl-N'-tribromophenylthiourea. eurjchem.comscite.airesearchgate.netdntb.gov.ua These studies employ techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and single-crystal X-ray diffraction to elucidate the precise molecular structures. researchgate.net

A primary rationale for this research is to understand the fundamental molecular properties through computational methods like Density Functional Theory (DFT). eurjchem.comresearchgate.net These theoretical calculations allow for the optimization of molecular geometry and provide insights into electronic characteristics such as the energies of the Frontier Molecular Orbitals (HOMO and LUMO), the energy gap, and global chemical reactivity parameters. eurjchem.comdntb.gov.ua This information is crucial for predicting the sites of electrophilic and nucleophilic attack, thereby understanding how these molecules might interact with biological targets. eurjchem.com The tribromophenyl moiety, as a bulky and electron-withdrawing group, is expected to significantly impact these parameters and, consequently, the reactivity and interaction profile of the entire molecule. The investigation of such scaffolds contributes to a deeper understanding of structure-property relationships in substituted thioureas, paving the way for the rational design of new molecules with specific, targeted functions in materials science or medicinal chemistry.

Research Data on N-Aroyl-N′-(2,4,6-tribromophenyl)thiourea Derivatives

Detailed structural analysis of N-aroyl-N′-(2,4,6-tribromophenyl)thiourea derivatives has been accomplished through single-crystal X-ray diffraction. The crystallographic data for two such compounds, N-benzoyl-N'-tribromophenylthiourea (I) and 4-nitrobenzoyl-N'-tribromophenylthiourea (II), are presented below. researchgate.net

| Parameter | Compound I (N-benzoyl-N'-tribromophenylthiourea) | Compound II (4-nitrobenzoyl-N'-tribromophenylthiourea) |

|---|---|---|

| Empirical Formula | C14H9Br3N2OS | C14H8Br3N3O3S |

| Formula Weight | 493.02 | 538.02 |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P21/n | Pbca |

| a (Å) | 8.0437(13) | 16.5477(12) |

| b (Å) | 37.021(6) | 7.4257(6) |

| c (Å) | 10.7842(15) | 28.378(2) |

| β (°) | 90.936(5) | 90 |

| Volume (ų) | 3210.9(8) | 3487.1(5) |

| Z | 4 | 8 |

| Calculated Density (g/cm³) | 2.040 | 2.050 |

These data provide a precise and foundational understanding of the solid-state structure of these complex molecules, revealing how the bulky tribromophenyl and aroyl groups arrange themselves in a crystalline lattice.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,4,6-tribromophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br3N2S/c8-3-1-4(9)6(5(10)2-3)12-7(11)13/h1-2H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUIIYNEUHWWGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)NC(=S)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393815 | |

| Record name | N-(2,4,6-Tribromophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5337-47-3 | |

| Record name | NSC792 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,4,6-Tribromophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4,6-TRIBROMOPHENYL)-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 2,4,6 Tribromophenylthiourea Analogues

Strategic Approaches to the Synthesis of N-Aroyl-N′-(2,4,6-tribromophenyl)thioureas

The primary synthetic route for N-aroyl-N′-(2,4,6-tribromophenyl)thioureas involves the reaction of an aroyl isothiocyanate with 2,4,6-tribromoaniline (B120722). researchsquare.com This method is valued for its efficiency and the ability to produce a variety of derivatives by altering the aroyl group.

A common and effective method for the in-situ generation of the necessary aroyl isothiocyanate intermediate involves the reaction of an aroyl chloride with potassium thiocyanate (B1210189). arkat-usa.org This intermediate is then reacted with 2,4,6-tribromoaniline to yield the final N-aroyl-N′-(2,4,6-tribromophenyl)thiourea product. researchsquare.com This one-pot synthesis is advantageous as it avoids the isolation of the often unstable aroyl isothiocyanate.

The general reaction scheme is as follows:

Formation of Aroyl Isothiocyanate: Aroyl chloride reacts with potassium thiocyanate (KSCN) in a suitable solvent. The thiocyanate ion acts as a nucleophile, displacing the chloride from the aroyl chloride to form an aroyl isothiocyanate.

Reaction with 2,4,6-Tribromoaniline: The newly formed aroyl isothiocyanate then reacts with 2,4,6-tribromoaniline. The amino group of the aniline (B41778) attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of the N,N'-disubstituted thiourea (B124793).

To maximize the yield and purity of the synthesized analogues, careful optimization of the reaction conditions is essential. Key parameters that are typically adjusted include the choice of solvent and the reaction temperature.

The choice of solvent is critical as it must be able to dissolve the reactants and facilitate the reaction without participating in side reactions. Acetone (B3395972) is a commonly used solvent for this type of synthesis due to its ability to dissolve both the potassium thiocyanate and the organic reactants. hacettepe.edu.tr The reaction is often carried out at reflux temperature to ensure a sufficient reaction rate.

| Parameter | Condition | Rationale |

| Solvent | Acetone | Good solubility for reactants and inert under reaction conditions. |

| Temperature | Reflux | Increases reaction rate to ensure completion in a reasonable timeframe. |

After the reaction is complete, the synthesized product needs to be purified to remove any unreacted starting materials, by-products, and salts. A typical purification protocol involves the following steps:

Removal of Inorganics: The reaction mixture is often poured into a large volume of water. This causes the organic product to precipitate while the inorganic salts, such as potassium chloride, remain dissolved in the aqueous phase.

Filtration: The precipitated solid is collected by filtration.

Washing: The collected solid is washed with water to remove any remaining water-soluble impurities.

Recrystallization: For further purification, recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol-water mixture, is employed. hacettepe.edu.tr This process yields the pure crystalline product.

Optimization of Reaction Conditions for Analogous Compound Formation

Synthesis of Specific N-Aroyl-N′-(2,4,6-tribromophenyl)thiourea Derivatives

The general synthetic methodology can be applied to prepare a wide range of specific derivatives by using different aroyl chlorides.

A specific example of this synthesis is the preparation of N-benzoyl-N′-(2,4,6-tribromophenyl)thiourea. researchsquare.comdntb.gov.ua In this case, benzoyl chloride is used as the starting aroyl chloride.

The synthesis proceeds as follows:

Benzoyl chloride is reacted with potassium thiocyanate in acetone to form benzoyl isothiocyanate.

2,4,6-tribromoaniline is then added to the reaction mixture.

The mixture is refluxed to drive the reaction to completion.

The product is isolated and purified as described in the general purification protocol.

The successful synthesis of N-benzoyl-N′-(2,4,6-tribromophenyl)thiourea is typically confirmed through various analytical techniques, including ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as single-crystal X-ray diffraction. researchsquare.comdntb.gov.ua

| Compound Name | Starting Aroyl Chloride | Starting Aniline |

| N-Benzoyl-N′-(2,4,6-tribromophenyl)thiourea | Benzoyl chloride | 2,4,6-Tribromoaniline |

Preparation of 4-Nitrobenzoyl-N′-(2,4,6-tribromophenyl)thiourea

The synthesis of 4-nitrobenzoyl-N′-(2,4,6-tribromophenyl)thiourea is typically achieved through a multi-step process that involves the in-situ generation of an aroyl isothiocyanate, which then reacts with the appropriately substituted aniline. This method is a common and effective route for the preparation of N-aroyl-N'-arylthioureas. nih.govacs.org

The reaction commences with the formation of 4-nitrobenzoyl isothiocyanate. This is accomplished by reacting 4-nitrobenzoyl chloride with a thiocyanate salt, such as ammonium (B1175870) or potassium thiocyanate, in a suitable organic solvent like acetone. The resulting isothiocyanate is a highly reactive intermediate and is generally used immediately in the subsequent step without isolation. nih.gov

The second step involves the nucleophilic addition of 2,4,6-tribromoaniline to the in-situ generated 4-nitrobenzoyl isothiocyanate. The amino group of the tribromoaniline attacks the electrophilic carbon atom of the isothiocyanate group, leading to the formation of the desired 4-nitrobenzoyl-N′-(2,4,6-tribromophenyl)thiourea. The final product can then be isolated and purified using standard laboratory techniques such as filtration and recrystallization.

A representative synthetic scheme for this process is outlined below:

Step 1: Formation of 4-Nitrobenzoyl Isothiocyanate

Step 2: Reaction with 2,4,6-Tribromoaniline

The following table provides a summary of the key reactants and conditions for this synthesis:

| Reactant/Reagent | Role | Key Considerations |

| 4-Nitrobenzoyl chloride | Starting material for the aroyl isothiocyanate | Highly reactive; should be handled with care. |

| Ammonium thiocyanate | Source of the thiocyanate group | Should be dried before use to avoid side reactions. |

| 2,4,6-Tribromoaniline | Nucleophile | The reactivity can be influenced by the electron-withdrawing nature of the bromine atoms. |

| Acetone | Solvent | Anhydrous conditions are preferred to prevent hydrolysis of the acid chloride and isothiocyanate. |

Exploration of Further Chemical Modifications and Derivative Synthesis Pathways

The 2,4,6-tribromophenylthiourea scaffold is a versatile building block for the synthesis of a variety of derivatives, particularly heterocyclic compounds. The presence of the reactive thiourea moiety allows for a range of chemical transformations, primarily through cyclization reactions. rsc.org These modifications are of significant interest as they can lead to the formation of novel molecular architectures with potentially unique chemical and physical properties.

One of the most explored pathways for the derivatization of acylthioureas, including this compound analogues, is through intramolecular cyclization. These reactions often involve the reaction of the thiourea with bifunctional reagents, leading to the formation of five- or six-membered heterocyclic rings.

For instance, the reaction of an N-aroyl-N'-(2,4,6-tribromophenyl)thiourea with α-haloketones, such as α-bromoacetophenone, can yield substituted thiazole (B1198619) derivatives. rsc.org In this reaction, the sulfur atom of the thiourea acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone, followed by an intramolecular condensation to form the thiazole ring.

Another important derivatization pathway involves the reaction with hydrazine (B178648) or its derivatives. The reaction of acylthioureas with hydrazine hydrate (B1144303) can lead to the formation of 1,2,4-triazole (B32235) derivatives. rsc.org This transformation proceeds through an initial addition of hydrazine to the thiocarbonyl group, followed by cyclization and elimination of hydrogen sulfide.

Furthermore, the thiourea functionality can be utilized in the synthesis of other heterocyclic systems. For example, cyclization reactions with reagents like dialkyl acetylenedicarboxylates can lead to the formation of thiazolidinone derivatives. researchgate.net The specific outcome of these reactions is often dependent on the reaction conditions, including the solvent, temperature, and the nature of the substituents on both the thiourea and the cyclizing agent.

The exploration of these and other synthetic pathways continues to be an active area of research, with the goal of expanding the library of this compound derivatives and exploring their potential applications.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical and electronic environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

In the ¹H NMR spectrum of the 2,4,6-tribromophenylthiourea derivatives, distinct signals corresponding to the various protons in the molecules are observed. For N-Benzoyl-N'-(2,4,6-tribromophenyl)thiourea, the protons of the tribromophenyl ring appear as a singlet at 8.03 ppm. Similarly, in N-(4-nitrobenzoyl)-N'-(2,4,6-tribromophenyl)thiourea, these protons are observed at 7.99 ppm researchsquare.com. The presence of a singlet for the two aromatic protons on the tribromophenyl ring is indicative of their chemical equivalence due to the symmetrical substitution pattern.

The protons of the N-H groups in the thiourea (B124793) moiety are highly deshielded and appear as singlets at very downfield chemical shifts. In the nitro-substituted derivative, these are observed at 12.25 ppm and 11.86 ppm researchsquare.com. These chemical shifts are characteristic of protons attached to nitrogen atoms, and their downfield position is likely due to a combination of factors including the electronegativity of the neighboring atoms and potential intramolecular hydrogen bonding.

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| N-Benzoyl-N'-(2,4,6-tribromophenyl)thiourea | Ar(Br)₃-H | 8.03 | s |

| NH | Not specified | s | |

| N-(4-nitrobenzoyl)-N'-(2,4,6-tribromophenyl)thiourea | NH | 12.25 | s |

| NH | 11.86 | s | |

| Ar(Br)₃-H | 7.99 | s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For N-(4-nitrobenzoyl)-N'-(2,4,6-tribromophenyl)thiourea, the carbon of the thiocarbonyl group (C=S) is observed at a downfield chemical shift of 180.91 ppm, which is characteristic for this functional group researchsquare.com. The carbons of the tribromophenyl ring are observed in the range of 122.04 ppm to 138.04 ppm researchsquare.com. The specific assignments for these carbons are crucial for confirming the substitution pattern on the aromatic ring.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=S | 180.91 |

| Ar(Br)₃-C | 138.04, 134.78, 125.56, 122.04 |

Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR, if relevant literature exists)

Currently, there is no available literature detailing the use of advanced 2D NMR techniques, such as COSY or HSQC, for the specific structural confirmation of this compound or its simple derivatives. Such studies would be beneficial for unambiguously assigning all proton and carbon signals and for confirming the through-bond and through-space correlations within the molecule.

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectra of the this compound derivatives show characteristic absorption bands that confirm the presence of key functional groups. A prominent band observed in the region of 3444-3435 cm⁻¹ is attributed to the N-H stretching vibrations of the thiourea moiety researchsquare.com. The C=O stretching vibration of the benzoyl group is observed as a strong band around 1679-1672 cm⁻¹ researchsquare.com. The C=S stretching vibration is found in the region of 742 cm⁻¹ researchsquare.com. The presence of the aromatic rings is confirmed by C=C stretching vibrations typically observed in the 1600-1400 cm⁻¹ region. The C-Br stretching vibrations are observed at lower wavenumbers, around 682 cm⁻¹ researchsquare.com.

Detailed Vibrational Spectral Analysis and Band Assignments

A detailed analysis of the FT-IR spectrum allows for the assignment of specific vibrational modes to the observed absorption bands. The precise positions of these bands can be influenced by the electronic and steric effects of the substituents on the molecule.

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch | 3444-3435 |

| C=O stretch | 1679-1672 |

| C=S stretch | 742 |

| C-Br stretch | 682 |

Raman Spectroscopy for Complementary Vibrational Insights

Detailed experimental or theoretically calculated Raman spectroscopic data for this compound has not been reported in the scientific literature reviewed. Raman spectroscopy serves as a valuable technique for probing the vibrational modes of a molecule, providing information that is complementary to infrared (IR) spectroscopy.

For a molecule like this compound, a theoretical analysis, typically using DFT calculations, would be required to predict the Raman active vibrational modes and their corresponding frequencies. Such an analysis would provide insights into the vibrations of the key functional groups, including:

The C=S (thiocarbonyl) stretching mode.

The N-H stretching and bending modes of the thiourea group.

The C-N stretching vibrations.

Vibrations of the 2,4,6-tribromophenyl (B11824935) ring, including C-Br stretching, C-C ring stretching, and ring deformation modes.

Without specific studies, a data table of Raman shifts and their assignments for this compound cannot be constructed.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Similarly, specific experimental UV-Vis absorption data for this compound, which would detail its electronic transitions, is not available in the surveyed literature. UV-Vis spectroscopy is employed to study the transitions of electrons from the ground state to higher energy excited states upon absorption of ultraviolet or visible light.

The electronic absorption spectrum of this compound would be characterized by absorption bands corresponding to π → π* and n → π* transitions. These transitions would be associated with the phenyl ring and the thiourea moiety, which contains non-bonding electrons (n) on the sulfur and nitrogen atoms, as well as π-systems in the phenyl ring and the C=S double bond.

Computational studies using methods like Time-Dependent Density Functional Theory (TD-DFT) would be necessary to predict the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the specific molecular orbitals involved in these electronic transitions. In the absence of such dedicated computational analysis for this compound, a detailed table of its electronic transitions cannot be provided.

Solid State Structural Elucidation Via X Ray Crystallography

Single Crystal X-ray Diffraction (SCXRD) Analysis

As of the current literature search, a single crystal X-ray diffraction study for 2,4,6-Tribromophenylthiourea has not been reported. Therefore, the empirical determination of its crystallographic parameters is not possible. The following subsections outline the data that would be obtained from such an analysis.

The crystal system (e.g., monoclinic, orthorhombic, etc.) and space group, which describe the symmetry of the crystal lattice, would be determined from the diffraction pattern. This fundamental information governs the packing of the molecules in the solid state.

The dimensions of the unit cell (a, b, c) and the angles between the crystal axes (α, β, γ) would be precisely measured. These parameters define the fundamental repeating unit of the crystal.

Table 1: Hypothetical Bond Lengths and Angles for this compound (Note: This table is for illustrative purposes only as experimental data is unavailable.)

| Bond/Angle | Value (Å/°) |

|---|---|

| C=S | Value |

| C-N(thiourea) | Value |

| C(phenyl)-N | Value |

| C-Br | Value |

| N-C-N | Value |

| C-N-C | Value |

Analysis of Molecular Geometry and Conformational Features in the Crystalline State

Torsion Angles and Molecular Conformation

Torsion angles, which describe the rotation around single bonds, are critical for defining the three-dimensional conformation of the molecule. The relative orientation of the 2,4,6-tribromophenyl (B11824935) ring and the thiourea (B124793) group would be determined by specific torsion angles. A hypothetical data table for key torsion angles is shown below.

Table 2: Hypothetical Torsion Angles for this compound (Note: This table is for illustrative purposes only as experimental data is unavailable.)

| Torsion Angle | Value (°) |

|---|---|

| C(phenyl)-C(phenyl)-N-C(thiourea) | Value |

Supramolecular Interactions in the Crystal Lattice

The arrangement of molecules in the crystal lattice is governed by non-covalent interactions. An SCXRD study would allow for the detailed analysis of these supramolecular interactions, such as hydrogen bonds (e.g., N-H···S or N-H···Br), halogen bonds (Br···S or Br···Br), and π-stacking interactions between the aromatic rings. These interactions are fundamental to the stability and physical properties of the crystalline material. Without the crystal structure, a definitive analysis of these interactions in this compound is not possible.

Identification and Characterization of Intermolecular Hydrogen Bonding Networks

In the solid state, N-aroyl-N'-(trihalophenyl)thiourea derivatives typically exhibit robust hydrogen bonding networks that are crucial in defining their supramolecular architecture. The core thiourea fragment, -NH-C(S)-NH-C(O)-, provides key donor (N-H) and acceptor (C=S, C=O) sites.

A common feature in this class of compounds is the formation of a stable six-membered pseudo-ring stabilized by an intramolecular N—H⋯O hydrogen bond between the carbonyl oxygen and the adjacent N-H group. This interaction locks the conformation of the acylthiourea backbone.

Furthermore, these molecules engage in intermolecular hydrogen bonds to build extended networks. In the crystal structure of 1-(4-chlorobenzoyl)-3-(2,4,6-trichlorophenyl)thiourea hemihydrate, a closely related compound, intermolecular N—H⋯O and O—H⋯S hydrogen bonds are observed, linking the molecules and a water molecule into a stable crystal lattice nih.gov. Similarly, simpler brominated phenylthioureas are known to form linear chains through intermolecular N—H⋯S hydrogen bonds nih.gov. These networks are fundamental to the stability and organization of the molecules in the crystal.

Analysis of C–H···Br, N–H···O, and N–H···S Hydrogen Bonds

A detailed examination of the crystal structures reveals several specific and significant hydrogen bonding interactions.

N–H···S Hydrogen Bonds : The thione sulfur atom is an effective hydrogen bond acceptor. In related thiourea compounds, intermolecular N—H⋯S bonds are a primary interaction stabilizing the crystal packing, often leading to the formation of molecular chains nih.govnih.govsemanticscholar.org. For instance, in 1-(4-chlorobenzoyl)-3-(2,4,6-trichlorophenyl)thiourea hemihydrate, the water molecule acts as a bridge, with its hydrogen atoms forming bonds with the sulfur (O—H⋯S) nih.gov.

Below is a table detailing the hydrogen bond geometries found in the related compound 1-(4-chlorobenzoyl)-3-(2,4,6-trichlorophenyl)thiourea hemihydrate.

| D–H···A | d(D–H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |

| N1–H1A···O1 | 0.88(1) | 1.94(2) | 2.680(3) | 141(3) |

| N2–H2A···O3 | 0.88(1) | 2.15(3) | 2.973(4) | 156(3) |

| O3–H3WA···S2 | 0.83(1) | 2.44(3) | 3.264(3) | 173(4) |

| O3–H3WB···Cl5 | 0.83(1) | 2.58(4) | 3.334(3) | 152(4) |

D = donor atom, H = hydrogen, A = acceptor atom. Data is for a representative related structure.

Other Non-Covalent Interactions and Packing Forces

Beyond the principal hydrogen bonds, other weaker interactions play a crucial role in the crystal packing of this compound derivatives.

Halogen Bonding : The highly polarizable bromine atoms on the phenyl ring can act as Lewis acidic centers, participating in halogen bonds (e.g., Br···O, Br···S). In related trihalobenzonitriles, C≡N⋯Br contacts are a dominant structure-directing interaction nih.gov. In the crystal packing of the trichloro-analogue, an O—H⋯Cl interaction is observed, highlighting the role of halogens as acceptors in hydrogen bonding nih.gov. These interactions contribute to the formation of specific supramolecular synthons.

π-π Stacking : Interactions between the aromatic rings of adjacent molecules can also contribute to crystal stability. However, the steric bulk of the ortho-bromine atoms often induces a significant torsion angle between the 2,4,6-tribromophenyl ring and the thiourea group, which may limit the potential for strong, co-facial π-π stacking.

Comparison of Experimental Crystal Structures with Theoretical Geometries

The experimentally determined molecular structure from X-ray crystallography can be compared with geometries optimized by theoretical quantum chemical calculations, such as Density Functional Theory (DFT). This comparison serves to validate the experimental results and provides insights into the electronic properties of the molecule in a gaseous state versus its conformation in the solid state.

For N-aroyl-N'-(2,4,6-tribromophenyl)thiourea derivatives, DFT calculations have been performed, and the results show that the optimized geometries reproduce the experimental crystal structure parameters well. This good agreement indicates that the intramolecular forces are the primary determinants of the molecular conformation, which is not significantly perturbed by crystal packing forces. The theoretical calculations support the solid-state structures observed via X-ray diffraction. Similar studies on other thiourea derivatives also show a strong correlation between DFT-calculated geometries and experimental X-ray data semanticscholar.org.

The table below presents selected crystallographic data for a representative N,N'-disubstituted thiourea derivative, 1-(4-chlorobenzoyl)-3-(2,4,6-trichlorophenyl)thiourea hemihydrate nih.gov.

| Parameter | Value |

| Chemical Formula | C₁₄H₈Cl₄N₂OS · 0.5H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a / Å | 16.1428 (9) |

| b / Å | 13.7340 (7) |

| c / Å | 16.2850 (9) |

| β / ° | 112.216 (4) |

| Volume / ų | 3342.4 (3) |

| Z | 8 |

Computational and Theoretical Investigations of 2,4,6 Tribromophenylthiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a principal method for the quantum mechanical modeling of molecules, balancing computational cost with high accuracy. For 2,4,6-Tribromophenylthiourea and its derivatives, DFT calculations have been instrumental in elucidating its fundamental properties.

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For a related compound, N-Benzoyl-N'-(2,4,6-tribromophenyl)thiourea, calculations have been performed to determine its ground-state molecular geometry. researchsquare.com These theoretical calculations of the molecular structure have been shown to accurately reproduce the parameters obtained from experimental X-ray diffraction (XRD) techniques, confirming the reliability of the computational approach. researchsquare.com The torsion angle between the 2,4,6-tribromophenyl (B11824935) group and the thiourea (B124793) group in this related molecule was found to be 96.2°. researchsquare.com

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A widely used and validated combination for organic molecules containing a variety of atoms is the B3LYP functional with the 6-311G(d,p) basis set. researchsquare.comresearchgate.net This level of theory has been successfully applied to calculate the molecular geometry and vibrational frequencies of N-Benzoyl-N'-(2,4,6-tribromophenyl)thiourea in its ground state. researchsquare.com The calculated vibrational frequencies, when scaled, show excellent agreement with experimental data, thereby validating the chosen computational method. researchsquare.com

Electronic Structure Analysis

The arrangement of electrons within the molecular orbitals of this compound governs its electronic properties and chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). taylorandfrancis.comyoutube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. taylorandfrancis.comyoutube.com The energies of these orbitals provide insight into the molecule's reactivity. wuxibiology.com

For the related N-Benzoyl-N'-(2,4,6-tribromophenyl)thiourea, the HOMO and LUMO energies were calculated using the B3LYP/6-311G(d,p) method. researchsquare.com

Table 1: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.1072 |

| LUMO | -2.2939 |

| HOMO-1 | -6.2569 |

| LUMO+1 | -2.0563 |

Data for N-Benzoyl-N'-(2,4,6-tribromophenyl)thiourea researchsquare.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. wikipedia.org A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.comwikipedia.org Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions. wikipedia.orgmdpi.com

For N-Benzoyl-N'-(2,4,6-tribromophenyl)thiourea, the calculated HOMO-LUMO energy gap is 3.8133 eV (calculated from the difference between LUMO and HOMO energies provided).

Global Chemical Reactivity Parameters

From the energies of the frontier molecular orbitals, several global chemical reactivity descriptors can be calculated. These parameters provide a quantitative measure of the reactivity and stability of a molecule. researchgate.netdergipark.org.tr

For N-Benzoyl-N'-(2,4,6-tribromophenyl)thiourea, these parameters have been calculated and are presented in the table below. researchsquare.com

Table 2: Global Chemical Reactivity Parameters

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Ionization Potential | IP | 6.1072 |

| Electron Affinity | EA | 2.2939 |

| Chemical Hardness | η | 1.90665 |

| Chemical Softness | σ | 0.52448 |

Calculated values for N-Benzoyl-N'-(2,4,6-tribromophenyl)thiourea based on the provided HOMO and LUMO energies.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Ionization Potential and Electron Affinity

Ionization Potential (IP) and Electron Affinity (EA) are fundamental quantum chemical parameters that describe the reactivity of a molecule. IP is the energy required to remove an electron, while EA is the energy released when an electron is added. purdue.eduwikipedia.orgdovepress.com These values are crucial for understanding the electron-donating and accepting capabilities of a compound. For the two this compound derivatives, these global chemical reactivity parameters have been calculated to elucidate their electronic characteristics. researchsquare.com

| Parameter | Compound I (N-Benzoyl-N'-tribromophenyl thiourea) | Compound II (4-Nitrobenzoyl-N'-tribromophenyl thiourea) |

|---|---|---|

| Ionization Potential (IP) | Data not available in source | Data not available in source |

| Electron Affinity (EA) | Data not available in source | Data not available in source |

Chemical Hardness and Chemical Softness

Chemical hardness (η) and its inverse, chemical softness (σ), are parameters derived from the ionization potential and electron affinity. They are used to describe the resistance of a molecule to change its electron distribution or charge transfer. A hard molecule has a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), making it less reactive. Conversely, a soft molecule has a small energy gap and is more polarizable and reactive. These parameters have been computed for the two derivatives to assess their stability and reactivity. researchsquare.com

| Parameter | Compound I (N-Benzoyl-N'-tribromophenyl thiourea) | Compound II (4-Nitrobenzoyl-N'-tribromophenyl thiourea) |

|---|---|---|

| Chemical Hardness (η) | Data not available in source | Data not available in source |

| Chemical Softness (σ) | Data not available in source | Data not available in source |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.netmdpi.com The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green areas represent neutral potential. researchgate.net

Identification of Electrophilic and Nucleophilic Regions

Theoretical calculations on the this compound derivatives have identified the sites for electrophilic and nucleophilic interactions. researchsquare.com In both Compound I and Compound II, the carbon atoms within the phenyl ring to which they are attached exhibit a negative charge. researchsquare.com The bromine atoms, however, carry a slight positive charge. researchsquare.com The most significant positive atomic charge is found on the carbon atom of the carbonyl group in both molecules, indicating this is a highly reactive site. researchsquare.com

Vibrational Frequency Calculations and Comparison with Experimental Data

Vibrational spectroscopy, coupled with theoretical calculations, is a powerful method for structural elucidation. For the two this compound derivatives, vibrational frequencies were calculated in the ground state using the DFT method with the B3LYP/6–311G(d,p) basis set. researchsquare.com A detailed vibrational spectral analysis was conducted, and the observed fundamental bands were assigned based on their peak positions. researchsquare.com The theoretically calculated frequencies were scaled to correct for systematic errors inherent in the computational method. The results showed a very good agreement between the scaled theoretical frequencies and the experimental data obtained from IR spectroscopy. researchsquare.com This strong correlation confirms that the optimized molecular geometries calculated by the DFT method accurately reproduce the actual crystal structural parameters of the compounds. researchsquare.com

Thermodynamic Properties Calculation and Analysis

Theoretical calculations were also employed to investigate the thermodynamic properties of the N-Benzoyl-N'-tribromophenyl thiourea and 4-Nitrobenzoyl-N'-tribromophenyl thiourea. researchsquare.com Such calculations typically involve determining properties like enthalpy, entropy, and Gibbs free energy at different temperatures. This analysis provides valuable information about the stability and behavior of the compounds under various thermal conditions.

Coordination Chemistry of 2,4,6 Tribromophenylthiourea As a Ligand

Ligand Design Principles for Metal Complexation

The efficacy of 2,4,6-Tribromophenylthiourea as a ligand in forming stable metal complexes is rooted in its inherent molecular structure, which features multiple potential donor atoms and a considerable potential for chelation.

Identification of Potential Donor Atoms (O, N, S)

The this compound molecule possesses several nucleophilic centers that can readily donate electron pairs to a metal ion, thereby forming coordinate covalent bonds. The primary potential donor atoms in this ligand are the sulfur and nitrogen atoms of the thiourea (B124793) backbone. Aroyl/acylthiourea derivatives are a significant class of organic compounds containing O, N, and S atoms. researchsquare.com The thioamide and thiocarbonyl groups, with their C(O)NHC(S)N core, offer multiple coordination sites. researchsquare.com

Specifically, the sulfur atom of the thiocarbonyl group (C=S) is a soft donor and is expected to coordinate readily with soft metal ions. The nitrogen atoms of the thiourea moiety also possess lone pairs of electrons and can act as donor sites. In derivatives like N-Benzoyl-N'-tribromophenyl thiourea, the carbonyl oxygen (C=O) introduces an additional hard donor site, making the ligand potentially capable of coordinating to a wider range of metal ions. researchsquare.com

Denticity and Chelation Potential

Thiourea and its derivatives can exhibit different coordination modes. They can act as monodentate ligands, typically coordinating through the sulfur atom. However, the presence of the N-H group adjacent to the thiocarbonyl sulfur allows for the possibility of bidentate coordination, where the ligand binds to the metal center through both the sulfur and one of the nitrogen atoms, forming a stable chelate ring. This chelation effect significantly enhances the stability of the resulting metal complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

Reaction Strategies for Complex Formation

A general and effective strategy for the formation of these coordination compounds is the reaction of the thiourea derivative with a metal halide, acetate, or nitrate (B79036) salt in a solvent such as ethanol (B145695), methanol, or acetonitrile. The reaction is often carried out at room temperature or with gentle heating to facilitate the complexation process. In some cases, the addition of a base may be required to deprotonate the ligand and promote coordination. For instance, novel compounds like N-Benzoyl-N'-(2,4,6-tribromophenyl) thiourea have been synthesized in high yield from aroyl isocyanates and 2,4,6-tribromoaniline (B120722). researchsquare.com The resulting ligands can then be reacted with various metal salts to form the desired complexes.

Spectroscopic and Structural Analysis of Resulting Coordination Compounds

A combination of spectroscopic techniques and single-crystal X-ray diffraction is employed to elucidate the structure and bonding in the synthesized metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the thiourea ligand. Upon complexation, characteristic shifts in the vibrational frequencies of the C=S and N-H bonds are observed. A shift of the ν(C=S) band to a lower frequency is indicative of the coordination of the sulfur atom to the metal center. Simultaneously, changes in the position and shape of the ν(N-H) bands can provide evidence for the involvement of the nitrogen atom in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. The chemical shifts of the protons and carbons in the vicinity of the donor atoms are sensitive to coordination. For example, in the ¹³C NMR spectra of N-Benzoyl-N'-(2,4,6-tribromophenyl) thiourea derivatives, the signals for the C=O and C=S carbons are observed around δ 168.0-167.0 ppm and δ 180.7-180.9 ppm, respectively. researchsquare.com Upon complexation, these chemical shifts can be expected to change, providing insights into the ligand-metal interaction.

Geometry and Electronic Properties of Metal Complexes

The coordination of this compound to a metal center results in complexes with specific geometries and electronic properties, which are dictated by the coordination number of the metal ion and the nature of the metal-ligand bonding.

The geometry of the metal complex is primarily determined by the coordination number of the central metal ion. Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral. The bulky 2,4,6-tribromophenyl (B11824935) substituent on the thiourea ligand can play a significant role in influencing the steric environment around the metal center, which in turn can affect the preferred coordination geometry.

The electronic properties of the metal complexes can be investigated using techniques such as UV-Visible spectroscopy and theoretical calculations. The UV-Vis spectra of the complexes can provide information about the d-d electronic transitions of the metal ion and charge transfer bands. Theoretical methods, such as Density Functional Theory (DFT), can be employed to calculate the frontier molecular orbitals (HOMO and LUMO) and the energy gap, which are crucial in understanding the electronic behavior and reactivity of the complexes. researchsquare.com

Coordination Number and Preferred Geometries

There is no available experimental data from crystallographic or spectroscopic studies to definitively determine the typical coordination numbers and preferred geometries of metal complexes involving this compound.

Influence of Ligand on Metal Oxidation State and Electronic Structure

Specific studies on how the this compound ligand influences the oxidation state and electronic structure of metal centers have not been reported. The electron-withdrawing nature of the bromine substituents is expected to modulate the electron-donating ability of the thiourea moiety, but the precise impact on the electronic properties of a coordinated metal ion remains uninvestigated.

Research on this compound in Specific Chemical Applications Remains Undocumented in Publicly Available Literature

Comprehensive searches for the chemical compound this compound have yielded no specific research findings related to its potential applications in catalysis, supramolecular chemistry, or host-guest chemistry. Despite a thorough review of scientific databases and scholarly articles, information regarding its role as a catalyst or ligand, its involvement in organic transformations, or its use in the design of advanced materials and host-guest systems is not present in the available literature.

The initial investigation sought to explore the catalytic potential of this compound, particularly its exploration as a catalyst or ligand in catalytic systems and its role in organic transformations such as carbon-carbon bond formation and hydroboration. However, no studies detailing these specific applications for this compound could be identified. General research on other phenylthiourea (B91264) derivatives suggests a broad range of activities, but direct evidence for this compound is absent.

Similarly, an examination of the compound's potential in supramolecular chemistry and materials science revealed a lack of relevant data. The investigation into its capacity for self-assembly based on intermolecular interactions, its use in the design of advanced materials like porous complexes or frameworks, and its involvement in host-guest chemistry investigations did not uncover any specific research focused on this compound. While the broader class of thiourea derivatives is known to participate in such chemical phenomena due to their hydrogen bonding capabilities, specific studies on the tribrominated phenyl derivative are not available.

This absence of information prevents a detailed discussion of its properties and applications within the requested framework. Further research and publication in peer-reviewed journals would be necessary to elucidate the potential of this compound in these advanced chemical research areas.

Potential Applications in Chemical Research Excluding Prohibited Areas

Mechanistic Organic Chemistry Investigations

The thiourea (B124793) moiety within 2,4,6-Tribromophenylthiourea is a versatile functional group that plays a crucial role in its reactivity and potential applications in mechanistic organic chemistry. Understanding the reaction mechanisms involving this group is fundamental to exploring its synthetic utility.

Understanding Reaction Mechanisms Involving the Thiourea Moiety

Mechanistic studies on analogous arylthioureas often involve their reactions with electrophiles. For instance, the sulfur atom can readily attack alkyl halides, leading to the formation of isothiouronium salts. The reaction mechanism typically proceeds via an SN2 pathway.

Furthermore, the thiourea moiety can participate in cyclization reactions to form various heterocyclic compounds. These reactions are of significant interest in synthetic organic chemistry. The mechanism often involves the initial nucleophilic attack by either the sulfur or a nitrogen atom, followed by an intramolecular condensation or cyclization step. Theoretical studies, such as those employing Density Functional Theory (DFT), have been utilized to elucidate the intricate mechanistic pathways of such transformations involving thiourea derivatives. researchgate.net For example, in the synthesis of benzothiazoles from N-arylthioureas, a proposed mechanism involves an intramolecular electrophilic substitution on the aryl ring, which is facilitated by an oxidizing agent. organic-chemistry.org

The tautomerism between the thione (C=S) and thiol (C-SH) forms of the thiourea group also plays a role in its reactivity, although the thione form is generally more stable. The thiol tautomer can be involved in reactions where the sulfur acts as a nucleophile.

Reactivity Studies and Derivatization Pathways

The reactivity of this compound opens up several pathways for derivatization, allowing for the synthesis of a variety of compounds with potentially interesting properties. These derivatization strategies often target the reactive thiourea moiety.

One common derivatization pathway is the S-alkylation of the thiourea group to form S-alkylisothiouronium salts. These salts are versatile intermediates that can be further transformed. For instance, they can be hydrolyzed to thiols or converted to other functional groups.

Another significant area of derivatization involves the use of this compound as a precursor for the synthesis of heterocyclic compounds. Based on the reactivity of other phenylthiourea (B91264) derivatives, it is plausible that this compound could be used to synthesize various heterocyclic systems. tandfonline.com For example, reaction with α-haloketones can lead to the formation of thiazole (B1198619) derivatives. The general mechanism for this reaction involves the initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and dehydration.

The following table summarizes potential derivatization pathways for this compound based on known reactions of arylthioureas:

| Reactant Category | Product Type | General Reaction Description |

| Alkyl Halides | S-Alkylisothiouronium Salts | Nucleophilic substitution at the sulfur atom. |

| α-Haloketones | Thiazole Derivatives | S-alkylation followed by intramolecular cyclization. |

| Carboxylic Acid Derivatives | Acylthioureas | N-acylation of the thiourea nitrogen. |

| Isocyanates/Isothiocyanates | Substituted Ureas/Thioureas | Addition to the N-H bond of the thiourea. |

Furthermore, the N-H protons of the thiourea group can be deprotonated by a strong base, generating a nucleophilic species that can react with various electrophiles. This allows for N-alkylation or N-acylation, leading to a different class of derivatives. The presence of the electron-withdrawing tribromophenyl group would be expected to increase the acidity of the N-H protons, potentially facilitating these reactions.

The synthesis of more complex molecules can also be envisaged. For example, oxidative cyclization of N-arylthioureas is a known method for the preparation of 2-aminobenzothiazoles. organic-chemistry.org Applying this strategy to this compound could potentially yield highly substituted benzothiazole (B30560) derivatives, although the electronic effects of the bromine substituents would need to be considered.

The table below outlines some potential heterocyclic derivatives that could be synthesized from this compound, based on established synthetic routes for other phenylthioureas.

| Starting Material (with this compound) | Resulting Heterocycle |

| α-Dicarbonyl Compounds | Imidazole or Thiazole Derivatives |

| Malonic Acid and Derivatives | Thiobarbituric Acid Derivatives |

| Hydrazine (B178648) Derivatives | Triazole Derivatives |

It is important to note that while these pathways are based on the known reactivity of the thiourea functional group, the specific reaction conditions and outcomes for this compound would need to be determined experimentally. The steric hindrance and electronic effects of the tribrominated phenyl ring are expected to play a significant role in the reactivity and the stability of the resulting products.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes

Future research into the synthesis of 2,4,6-Tribromophenylthiourea is anticipated to move beyond traditional methods, focusing on efficiency, sustainability, and the generation of diverse derivatives. A primary avenue of exploration will be the refinement of existing pathways, such as the reaction of 2,4,6-tribromoaniline (B120722) with isothiocyanates. Key areas for development include:

Catalyst Optimization: Investigating novel catalysts to improve reaction yields and reduce reaction times. This could involve exploring organocatalysts or nanoparticle-based catalysts that offer higher selectivity and easier separation.

Green Chemistry Approaches: The implementation of solvent-free reaction conditions or the use of greener solvents will be a significant focus. Microwave-assisted and ultrasound-assisted syntheses could offer rapid and efficient alternatives to conventional heating. ijcrt.org

Flow Chemistry: Continuous flow synthesis presents an opportunity for safer, more scalable, and highly controlled production of this compound and its analogues. This methodology allows for precise control over reaction parameters, leading to higher purity products.

Combinatorial Synthesis: The development of combinatorial approaches to generate libraries of this compound derivatives with diverse substitutions on the thiourea (B124793) nitrogen atoms will be crucial for exploring structure-activity relationships in various applications.

A comparative look at potential synthetic strategies is presented in the table below:

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalyst Optimization | Higher yields, reduced reaction times, increased selectivity. | Development of novel organocatalysts and nanocatalysts. |

| Green Chemistry | Reduced environmental impact, increased safety. | Microwave-assisted, ultrasound-assisted, and solvent-free reactions. |

| Flow Chemistry | High scalability, precise process control, enhanced safety. | Optimization of reactor design and reaction conditions for continuous production. |

| Combinatorial Synthesis | Rapid generation of diverse derivatives for screening. | Development of solid-phase and solution-phase combinatorial methodologies. |

Advanced Computational Modeling and Simulations

Computational chemistry is poised to play a pivotal role in accelerating the discovery and development of new applications for this compound. Future research will likely leverage sophisticated modeling and simulation techniques to predict and understand the behavior of this molecule at an atomic level.

Density Functional Theory (DFT) Studies: DFT calculations will be instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.net This can aid in predicting its behavior in different chemical environments and in the design of new reactions.

Molecular Docking and Dynamics: For applications in medicinal chemistry and chemical biology, molecular docking and molecular dynamics simulations will be essential for predicting the binding affinity and interaction of this compound derivatives with biological targets such as enzymes and receptors. tandfonline.comresearchgate.net These studies can guide the design of more potent and selective therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling will be employed to establish mathematical relationships between the structural features of this compound derivatives and their biological or chemical activities. This will enable the virtual screening of large libraries of compounds to identify promising candidates for further investigation.

Reaction Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of synthetic reactions involving this compound, helping to optimize reaction conditions and develop more efficient synthetic routes.

The following table summarizes the potential impact of various computational techniques:

| Computational Technique | Predicted Outcomes | Impact on Research |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties. | Rational design of new derivatives and prediction of chemical behavior. |

| Molecular Docking & Dynamics | Binding modes and affinities with biological targets. | Guided design of potent and selective bioactive compounds. |

| QSAR Modeling | Predictive models for biological or chemical activity. | Virtual screening and prioritization of candidate molecules. |

| Reaction Mechanism Studies | Detailed understanding of reaction pathways. | Optimization of synthetic routes and development of new reactions. |

Exploration of New Chemical Applications in Material Science and Catalysis

The unique structural features of this compound, including the presence of sulfur and nitrogen donor atoms and the heavy bromine atoms, make it an attractive candidate for applications in material science and catalysis.

Coordination Chemistry and Metal-Organic Frameworks (MOFs): The thiourea moiety can act as a versatile ligand for a wide range of metal ions. Future research could explore the synthesis and characterization of novel coordination complexes and MOFs incorporating this compound. These materials could exhibit interesting properties for applications in gas storage, separation, and catalysis.

Organocatalysis: Thiourea derivatives have emerged as powerful organocatalysts for a variety of chemical transformations. nih.gov The potential of this compound and its derivatives as catalysts, particularly in asymmetric synthesis, warrants thorough investigation. The electron-withdrawing nature of the tribromophenyl group may modulate the catalytic activity.

Sensors: The ability of the thiourea group to interact with heavy metal ions suggests that this compound could be developed as a chemosensor for the detection of environmentally and biologically important analytes. nih.gov

Flame Retardants: The high bromine content of this compound suggests its potential as a flame retardant. Future studies could explore its incorporation into polymeric materials to enhance their fire resistance.

| Application Area | Rationale | Potential Impact |

| Metal-Organic Frameworks | Versatile coordination ability of the thiourea group. | Development of new materials for gas storage, separation, and catalysis. |

| Organocatalysis | Known catalytic activity of thiourea derivatives. | Discovery of new and efficient catalysts for organic synthesis. |

| Chemical Sensors | Interaction of the thiourea moiety with metal ions. | Creation of selective and sensitive sensors for environmental and biomedical applications. |

| Flame Retardants | High bromine content. | Enhancement of fire safety in various materials. |

Interdisciplinary Research with Emerging Fields in Chemistry

The future of this compound research lies in its integration with emerging interdisciplinary fields of chemistry, opening up new frontiers of scientific inquiry.

Chemical Biology: The diverse biological activities reported for other thiourea derivatives, such as enzyme inhibition and anticancer properties, provide a strong impetus for exploring the potential of this compound in chemical biology. dntb.gov.uamdpi.comnih.gov Investigations into its interactions with specific biological pathways and its potential as a molecular probe could yield significant discoveries.

Supramolecular Chemistry: The hydrogen bonding capabilities of the thiourea group make this compound an interesting building block for the construction of complex supramolecular assemblies. nih.gov Research in this area could lead to the development of novel functional materials with applications in drug delivery and molecular recognition.

Environmental Chemistry: The potential of this compound as a sensor for heavy metals and its potential role as a flame retardant necessitate studies into its environmental fate and impact. Understanding its persistence, bioaccumulation, and potential transformation products will be crucial for its responsible application.

Medicinal Chemistry: Building upon the known pharmacological activities of phenylthiourea (B91264) derivatives, future medicinal chemistry efforts could focus on the design and synthesis of this compound-based compounds with enhanced therapeutic properties and reduced toxicity. researchgate.netbiointerfaceresearch.com

| Interdisciplinary Field | Research Focus | Potential Outcomes |

| Chemical Biology | Enzyme inhibition, molecular probes. | New tools for studying biological systems and potential therapeutic leads. |

| Supramolecular Chemistry | Self-assembly, molecular recognition. | Novel functional materials for drug delivery and sensing. |

| Environmental Chemistry | Environmental fate, sensing applications. | Responsible application of the compound and new environmental monitoring tools. |

| Medicinal Chemistry | Drug design and discovery. | Development of new therapeutic agents for various diseases. |

Q & A

Basic Research Questions

Q. How can 2,4,6-Tribromophenylthiourea be synthesized in a laboratory setting?

- Methodological Answer : The synthesis typically involves reacting 2,4,6-tribromoaniline with thiophosgene or ammonium thiocyanate under controlled conditions. For example, in THF solvent with triethylamine as a base, the reaction proceeds via nucleophilic substitution. Post-synthesis, purification is achieved using column chromatography, and the product is isolated via recrystallization in solvents like ethyl acetate or methanol .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the thiourea moiety and bromine substitution patterns.

- X-ray Crystallography : Resolves crystal structure and bonding geometry, particularly useful for verifying steric effects from bromine atoms .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>97%) using reverse-phase columns with UV detection .

Q. What are the recommended storage conditions and handling precautions for this compound?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers to prevent degradation. Handle in a fume hood with nitrile gloves and safety goggles. Avoid inhalation of dust; use dry sand or alcohol-resistant foam for spill containment. Wash thoroughly after handling .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing novel thiourea derivatives?

- Methodological Answer : Contradictions in NMR or mass spectra may arise from tautomerism (thione-thiol equilibrium) or solvent effects. Use temperature-dependent NMR studies to identify tautomeric shifts. Cross-validate with computational methods (e.g., DFT calculations) and alternative techniques like IR spectroscopy to confirm functional groups .

Q. What experimental approaches are suitable for investigating the potential catalytic or biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test interactions with enzymes like urease or acetylcholinesterase using spectrophotometric methods.

- Antimicrobial Screening : Conduct broth microdilution assays against Gram-positive/negative bacteria to determine MIC values.

- Computational Docking : Use molecular modeling software (e.g., AutoDock) to predict binding affinities with target proteins .

Q. What strategies can optimize the reaction yield of this compound under varying solvent and temperature conditions?

- Methodological Answer : Perform a Design of Experiments (DoE) to evaluate solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst loading. For example, higher yields are observed in polar aprotic solvents at 60°C with slow reagent addition. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate eluent) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.